2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-3-9-22(10-4-2)18(24)11-16-13-25-19-21-17(12-23(16)19)14-5-7-15(20)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDCPFBLAVEXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide typically involves the condensation of 4-fluoroaniline with thioamide and glyoxal under acidic conditions to form the imidazo[2,1-b]thiazole core . This intermediate is then reacted with N,N-dipropylacetamide under basic conditions to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same reaction conditions as in the laboratory, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide involves the inhibition of specific enzymes and receptors in the target cells. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death . Molecular docking studies have shown that it interacts with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, based on evidence from synthetic studies and pharmacological evaluations:
Structural and Functional Insights:
Core Modifications: The imidazo[2,1-b]thiazole core is conserved across all analogs. The 3-position acetamide group varies significantly. For example:
- N,N-Dipropylacetamide (target compound): Likely enhances lipophilicity and membrane permeability compared to smaller substituents like pyridyl or morpholino groups .
- Piperazine-linked substituents (e.g., 5l, 5m): Improve solubility and enable hydrogen bonding with kinase targets (e.g., VEGFR2) .
Biological Activity :
- Compound 5l (4-chlorophenyl, piperazine-methoxybenzyl) demonstrated potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) . This suggests that chloro-substituted analogs may have enhanced cytotoxicity compared to fluoro-substituted derivatives.
- Fluorine substitution (as in the target compound) may improve metabolic stability and bioavailability compared to chlorine, though direct comparisons are absent in the evidence .
Synthetic Routes: Most analogs are synthesized via condensation of imidazo[2,1-b]thiazole intermediates with substituted acetamides or hydrazides (e.g., using 4-fluorophenacyl bromide or 2,4-difluorophenyl isothiocyanate) .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. Aromatic protons near the fluorophenyl group show distinct splitting patterns (~7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 427.2) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the imidazothiazole and fluorophenyl rings (e.g., 12.3° as in analogous structures) .
How can researchers design experiments to elucidate the pharmacological mechanism of this compound, particularly its interaction with biological targets?
Q. Advanced
- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-labeled analogs) to measure affinity for targets like acetylcholinesterase or kinase domains .
- Molecular docking : Employ software (AutoDock Vina) to model interactions with active sites, focusing on fluorophenyl and thiazole moieties .
- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines to assess anti-tumor potential .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Q. Advanced
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal assays : Confirm acetylcholinesterase inhibition via both Ellman’s method and mass spectrometry-based activity profiling .
- Meta-analysis : Compare structural analogs (e.g., triazole vs. imidazole derivatives) to identify substituents critical for activity discrepancies .
How can computational modeling and in silico techniques be integrated into the research workflow for this compound?
Q. Advanced
- Reaction pathway prediction : Use quantum chemical calculations (Gaussian 09) to simulate intermediates and transition states in synthesis .
- ADMET profiling : Predict pharmacokinetics (logP, CYP450 interactions) via tools like SwissADME to prioritize in vivo testing .
- Machine learning : Train models on bioactivity datasets to predict SAR trends for fluorophenyl and thiazole modifications .
What are the key considerations for ensuring purity and stability during the synthesis and storage of this compound?
Q. Basic
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column) to isolate >95% pure product .
- Stability : Store in amber vials under inert gas (Argon) at –20°C to prevent degradation of the acetamide group .
- Analytical QC : Regularly validate purity via HPLC-UV (λ = 254 nm) and differential scanning calorimetry (DSC) for polymorph screening .
What in vitro assays are most suitable for evaluating the compound’s potential as an acetylcholinesterase inhibitor or anti-cancer agent?
Q. Advanced
- Acetylcholinesterase inhibition : Ellman’s assay with acetylthiocholine iodide substrate; measure IC50 values (nM range) .
- Kinase profiling : Use a kinase panel (e.g., Eurofins) to identify off-target effects on signaling pathways .
- 3D tumor spheroids : Assess penetration efficacy in multicellular models using fluorescence-labeled analogs .
How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s bioactivity?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenyl ring to test electronic effects .
- Scaffold hopping : Replace imidazothiazole with triazolo[4,3-b]pyridazine to compare binding modes .
- Bioisosteric replacement : Substitute dipropylacetamide with cyclopropanecarboxamide to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
